2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 2-position and a nitro group at the 4-position on the benzene ring, along with a pyridin-2-ylmethyl substituent on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Amidation: The pyridin-2-ylmethyl group is introduced via an amidation reaction, where the nitrated benzamide is reacted with pyridin-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Reduction: The major product of the reduction reaction is 2-amino-4-nitro-N-(pyridin-2-ylmethyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Scientific Research Applications
2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitropyridine: Similar in structure but lacks the benzamide moiety.
4-chloro-2-nitroaniline: Similar in structure but lacks the pyridin-2-ylmethyl group.
2-chloro-4-nitrophenol: Similar in structure but lacks the amide linkage.
Uniqueness
2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-12-7-10(17(19)20)4-5-11(12)13(18)16-8-9-3-1-2-6-15-9/h1-7H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJQEGCWXIUSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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